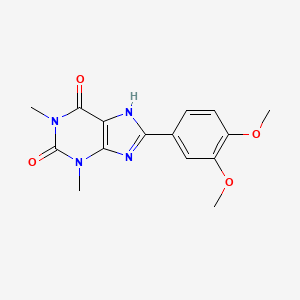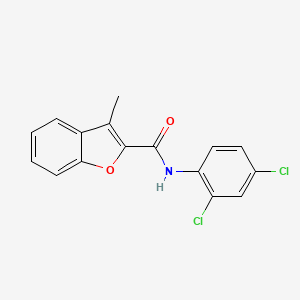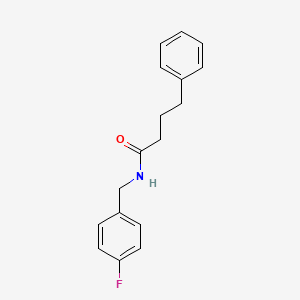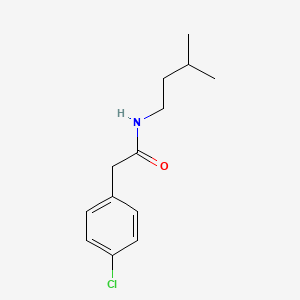
8-(3,4-dimethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(3,4-dimethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as DMDD, is a synthetic compound that has been found to have potential applications in scientific research. DMDD is a purine derivative that belongs to the class of xanthine derivatives, which are known for their stimulant and diuretic properties.
作用機序
8-(3,4-dimethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione acts as an adenosine receptor antagonist, which means it blocks the action of adenosine in the brain. Adenosine is a neurotransmitter that plays a role in regulating sleep, mood, and cognitive function. By blocking adenosine, 8-(3,4-dimethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can enhance cognitive function and improve memory retention.
Biochemical and Physiological Effects:
8-(3,4-dimethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to increase levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a role in regulating mood and motivation. It also increases levels of cAMP, which is a second messenger that plays a role in intracellular signaling. 8-(3,4-dimethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to have antioxidant properties and can protect against oxidative stress.
実験室実験の利点と制限
8-(3,4-dimethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several advantages for use in lab experiments. It is stable and easy to handle, and its effects are dose-dependent. However, 8-(3,4-dimethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has some limitations. It is not water-soluble, which can make it difficult to administer in certain experiments. It also has a short half-life, which means its effects are transient.
将来の方向性
There are several potential future directions for research involving 8-(3,4-dimethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. One area of interest is its potential role in the treatment of neurodegenerative diseases. 8-(3,4-dimethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to have neuroprotective effects and can enhance cognitive function, which makes it a promising candidate for further study. Another area of interest is its potential role in enhancing athletic performance. 8-(3,4-dimethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to increase levels of dopamine and norepinephrine, which are neurotransmitters that play a role in regulating motivation and energy levels. Finally, 8-(3,4-dimethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione could be studied for its potential use as a therapeutic agent for other conditions such as depression and anxiety.
合成法
8-(3,4-dimethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can be synthesized through a multistep process involving the reaction of 3,4-dimethoxybenzaldehyde with methylamine, followed by cyclization and oxidation. The final product is obtained through recrystallization and purification.
科学的研究の応用
8-(3,4-dimethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and can enhance cognitive function. 8-(3,4-dimethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has also been studied for its potential role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
8-(3,4-dimethoxyphenyl)-1,3-dimethyl-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4/c1-18-13-11(14(20)19(2)15(18)21)16-12(17-13)8-5-6-9(22-3)10(7-8)23-4/h5-7H,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFIHMAHYFKXSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3,4-Dimethoxy-phenyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 5-(aminocarbonyl)-2-{[(3,4-dichlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5856297.png)
![N,N-dimethyl-4-{[(3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5856305.png)
![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N,N,4-trimethylbenzamide](/img/structure/B5856312.png)
![N-(4-chlorophenyl)-N'-[4-(dimethylamino)phenyl]urea](/img/structure/B5856314.png)


![1-[(4-ethoxyphenyl)carbonothioyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5856331.png)
![ethyl 4-[(1,3-benzodioxol-5-ylcarbonyl)amino]benzoate](/img/structure/B5856334.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]isonicotinamide](/img/structure/B5856337.png)

![4-bromo-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5856364.png)

![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B5856378.png)